

## What is the chemical structure of Celangulin V?

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Compound of Interest		
Compound Name:	Celangulin	
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An In-Depth Technical Guide to Celangulin V

### Introduction

**Celangulin** V is a naturally occurring polyol ester first isolated from the root bark of Celastrus angulatus Maxim, a plant belonging to the Celastraceae family.[1][2] It is a sesquiterpenoid with a β-dihydroagarofuran skeleton and exhibits significant insecticidal properties.[1] Classified as a botanical insecticide, **Celangulin** V primarily acts as a stomach poison, targeting the midgut tissue of susceptible insect larvae.[1][2] Its unique mode of action and complex chemical architecture have made it a subject of interest for researchers in pesticide science and synthetic chemistry. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with **Celangulin** V.

## **Chemical Structure of Celangulin V**

The molecular structure of **Celangulin** V is characterized by a highly substituted tricyclic β-dihydroagarofuran core. Its systematic IUPAC name is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate.[3] The chemical formula is C<sub>34</sub>H<sub>46</sub>O<sub>13</sub>, and it has a molecular weight of 662.7 g/mol .[3]

A detailed structural description is  $2\beta$ ,  $8\alpha$ -diacetoxy- $9\beta$ -benzoyloxy- $1\beta$ , 12-diisobutanoyloxy- $4\alpha$ , and  $6\alpha$ -dihydroxy- $\beta$ -dihydroagarofuran.[4] The core structure is a sesquiterpene, a class of terpenoids that consist of three isoprene units. The dihydroagarofuran skeleton is adorned with



various ester functional groups, including acetate, benzoate, and isobutanoate moieties, as well as hydroxyl groups, which contribute to its biological activity and chemical properties.

## Physicochemical and Biological Data

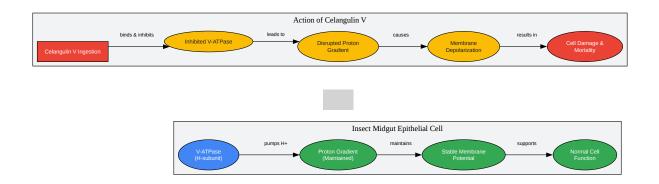
The following table summarizes key quantitative data for **Celangulin** V.

Property	Value
Molecular Formula	C34H46O13
Molecular Weight	662.7 g/mol [3]
Melting Point	198-200 °C[5]
Optical Rotation ([α]D)	-11° (c=1.03, CHCl <sub>3</sub> )[5]
High-Resolution Mass Spec	Found: 680.3270 [M+NH <sub>4</sub> ] <sup>+</sup> , Calculated: 680.3282[5]
Insecticidal Activity (KD50)	301.0 μg/g against third-instar larvae of Mythimna separata[5]

## **Mechanism of Action**

**Celangulin** V's insecticidal effect is attributed to its action on the insect midgut.[6] Research suggests that its primary molecular target is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining the electrochemical gradient across the midgut epithelium of insects.[6][7][8] By binding to the H subunit of V-ATPase, **Celangulin** V inhibits the pump's activity.[7][8] This disruption leads to a decay in the membrane potential of midgut cells, ultimately causing cellular damage, digestive disruption, and insect mortality.[6]





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Caption: Proposed mechanism of **Celangulin** V action on insect midgut V-ATPase.

## **Experimental Protocols**

While the total synthesis of **Celangulin** V is complex, the following protocols are based on the synthesis of its derivatives, which are commonly performed to study structure-activity relationships.[2][9]

# General Synthesis of 6-O-Acyl Derivatives of Celangulin V[2]

This protocol describes the esterification of the C-6 hydroxyl group of Celangulin V.

- Materials and Reagents:
  - o Celangulin V (1)



- Anhydrous pyridine (Pyr)
- Acetic anhydride (or other appropriate acylating agent)
- Methanol
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography (200-300 mesh)
- Petroleum ether (60-90 °C)

#### Procedure:

- Dissolve Celangulin V (0.15 mmol) in dry pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.
- Add acetic anhydride (1 mL) to the solution.
- Stir the mixture overnight at room temperature. Monitor the reaction progress using thinlayer chromatography (TLC).
- Upon completion, quench the reaction by adding methanol (1 mL).
- Add water (50 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with water (30 mL) and saturated sodium chloride solution (5 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure 6-O-acetyl derivative of Celangulin V.

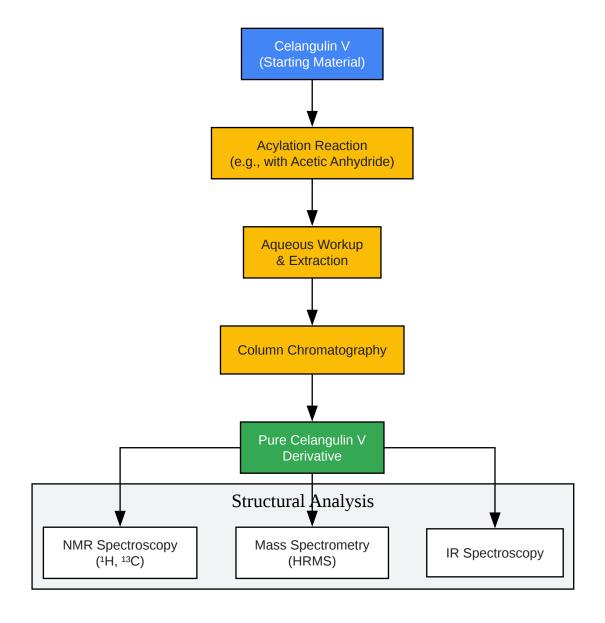


## **Spectroscopic Characterization**

The structures of **Celangulin** V and its derivatives are confirmed using a suite of spectroscopic techniques.[9][10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl<sub>3</sub> as the solvent and tetramethylsilane (TMS) as the internal standard.[2] These spectra provide detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is conducted using electrospray ionization (ESI) to determine the precise molecular weight and elemental composition.[5]
- Infrared (IR) Spectroscopy: IR spectra are measured using a potassium bromide (KBr) disk.
  [2] This technique is used to identify the presence of key functional groups, such as hydroxyl
  (-OH) and ester (C=O) groups, with characteristic absorption bands around 3500 cm<sup>-1</sup> and
  1720 cm<sup>-1</sup>, respectively.[2][5]





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Caption: General workflow for the synthesis and analysis of **Celangulin** V derivatives.

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